molecular formula C15H14O3 B1148788 2-[(2-METHYLBENZYL)OXY]BENZOIC ACID CAS No. 108476-90-0

2-[(2-METHYLBENZYL)OXY]BENZOIC ACID

Cat. No.: B1148788
CAS No.: 108476-90-0
M. Wt: 242.27
InChI Key:
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Description

It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methylbenzyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+2-Methylbenzyl chlorideK2CO3,DMF2-[(2-Methylbenzyl)oxy]benzoic acid\text{2-Hydroxybenzoic acid} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxybenzoic acid+2-Methylbenzyl chlorideK2​CO3​,DMF​2-[(2-Methylbenzyl)oxy]benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 2-hydroxybenzoic acid and 2-methylbenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed

    Oxidation: 2-[(2-Carboxybenzyl)oxy]benzoic acid.

    Reduction: 2-[(2-Methylbenzyl)oxy]benzyl alcohol.

    Substitution: 2-Hydroxybenzoic acid and 2-methylbenzyl alcohol.

Scientific Research Applications

2-[(2-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methylbenzyl)oxy]benzoic acid: Similar structure but with the methyl group in the meta position.

    2-[(4-Methylbenzyl)oxy]benzoic acid: Similar structure but with the methyl group in the para position.

    2-[(2-Ethylbenzyl)oxy]benzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-[(2-Methylbenzyl)oxy]benzoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group may result in steric hindrance, affecting the compound’s interactions with enzymes and receptors compared to its meta and para counterparts.

Properties

CAS No.

108476-90-0

Molecular Formula

C15H14O3

Molecular Weight

242.27

Synonyms

2-[(2-METHYLBENZYL)OXY]BENZOIC ACID

Origin of Product

United States

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